N-Desmethyl edoxaban
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is a complex organic compound that features a variety of functional groups, including a chloropyridine, a dimethylcarbamoyl group, and a tetrahydrothiazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the chloropyridine moiety: This can be achieved through chlorination of a pyridine derivative.
Synthesis of the tetrahydrothiazolopyridine ring: This involves cyclization reactions using appropriate starting materials.
Coupling reactions: The various moieties are coupled together using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or thiazole rings.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the chloropyridine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N1-(5-Chloropyridin-2-yl)-N2-(cyclohexyl)oxalamide: Similar structure but lacks the dimethylcarbamoyl and tetrahydrothiazolopyridine moieties.
N1-(5-Chloropyridin-2-yl)-N2-(dimethylcarbamoyl)oxalamide: Similar but lacks the cyclohexyl and tetrahydrothiazolopyridine moieties.
Uniqueness
N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is unique due to its combination of functional groups, which may confer specific biological or chemical properties not found in simpler analogs.
Biological Activity
N-Desmethyl edoxaban, a metabolite of edoxaban, is a direct inhibitor of Factor Xa, playing a critical role in the anticoagulant effects observed with its parent compound. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy, safety profile, and relevant case studies.
Pharmacokinetics
This compound is primarily formed through the metabolism of edoxaban. The pharmacokinetic profile is characterized by:
- Absorption : this compound has a bioavailability that is influenced by the administration of its parent compound. The peak plasma concentrations occur within 1 to 2 hours post-administration.
- Elimination : Approximately 50% of the drug is eliminated via renal pathways, while the remainder is excreted through feces. The elimination half-life ranges from 10 to 14 hours .
- Metabolism : The compound undergoes glucuronidation and other metabolic pathways, contributing to its overall pharmacological activity.
This compound functions as a selective inhibitor of Factor Xa, which is pivotal in the coagulation cascade. By inhibiting this factor, it reduces thrombin generation and subsequent thrombus formation. The efficacy of this compound can be evaluated through various clinical studies:
Clinical Findings
- Dose-Response Relationship :
- Comparative Studies :
- Pharmacogenetic Factors :
Safety Profile
The safety profile of this compound has been assessed in numerous clinical trials:
- Bleeding Risks : Major bleeding events were significantly lower in patients receiving tailored doses compared to those on warfarin therapy .
- Adverse Events : The incidence of thrombotic events was monitored in various studies, showing comparable rates between patients on this compound and those receiving alternative anticoagulants .
Study 1: Efficacy in Atrial Fibrillation
A randomized trial evaluated the use of edoxaban (and by extension its metabolite) in patients undergoing cardioversion for atrial fibrillation. Results indicated that patients treated with edoxaban had similar rates of stroke and systemic embolic events compared to those on traditional anticoagulants like warfarin, with a notable reduction in major bleeding incidents .
Study 2: Pharmacogenetics Influence
Another study highlighted how genetic variations affect the metabolism of this compound. Patients with specific single-nucleotide variants exhibited different pharmacokinetic profiles, suggesting a need for personalized dosing strategies based on genetic testing .
Data Summary Table
Parameter | Value/Details |
---|---|
Molecular Formula | C23H29Cl2N7O4S |
Molecular Weight | 570.49 g/mol |
Bioavailability | Approximately 62% |
Elimination Half-Life | 10–14 hours |
Primary Route of Elimination | Renal (50%), Fecal (50%) |
Properties
CAS No. |
778571-11-2 |
---|---|
Molecular Formula |
C23H28ClN7O4S |
Molecular Weight |
534.0 g/mol |
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide |
InChI |
InChI=1S/C23H28ClN7O4S/c1-31(2)23(35)12-3-5-14(27-19(32)20(33)30-18-6-4-13(24)10-26-18)16(9-12)28-21(34)22-29-15-7-8-25-11-17(15)36-22/h4,6,10,12,14,16,25H,3,5,7-9,11H2,1-2H3,(H,27,32)(H,28,34)(H,26,30,33)/t12-,14-,16+/m0/s1 |
InChI Key |
GMRJAYKIRXDGFT-DUVNUKRYSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CNCC3)NC(=O)C(=O)NC4=NC=C(C=C4)Cl |
Canonical SMILES |
CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)CNCC3)NC(=O)C(=O)NC4=NC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.